Cbz-D-allo-isoleucine

Overview

Description

Synthesis Analysis

The synthesis of D-branched-chain amino acids (D-BCAAs) such as D-leucine, D-isoleucine, and D-valine are known to exhibit a variety of bioactivities . Much effort is going into achieving simple stereospecific synthesis of D-BCAAs .Molecular Structure Analysis

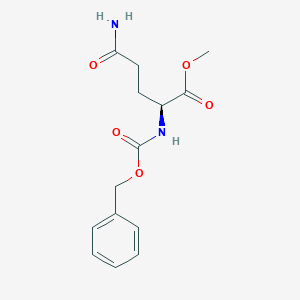

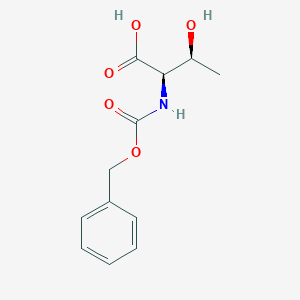

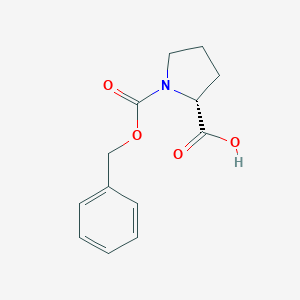

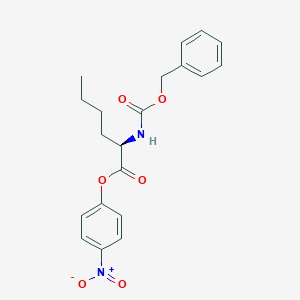

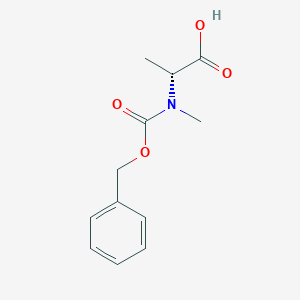

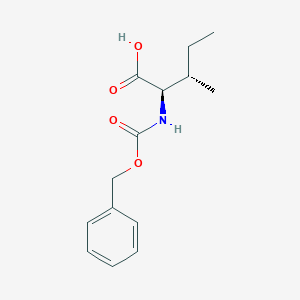

The molecular structure of Cbz-D-allo-isoleucine can be analyzed using 1H and 13C NMR spectrometric analysis . This analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using NMR spectrometric analysis . This analysis can be applied to the estimation of epimerisation during metal-free N-arylation and peptide coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, a boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C .Scientific Research Applications

Synthesis and Chemical Transformations

- Cbz-D-allo-isoleucine has been utilized in various chemical syntheses. A notable application is in the synthesis of D- and L-deoxymannojirimycin via an asymmetric aminohydroxylation of vinylfuran. This process involves the use of Cbz-protected amino alcohol and includes steps like aza-Achmatowicz reaction and Luche reduction (Haukaas & O'Doherty, 2001).

- Another example is the asymmetric synthesis of 2,3-methanoleucine stereoisomers, where Cbz-protected 2, 3-methanoleucine is synthesized for use in peptidomimetic inhibitors of calpain (Donkor et al., 2000).

Biological and Biochemical Research

- In biological systems, the nonproteinogenic amino acid L-allo-isoleucine plays a significant role across various life forms, including bacteria, fungi, plants, and mammals. Research has focused on its biosynthetic origin, particularly how certain enzymes catalyze its formation from L-isoleucine (Li et al., 2016).

- Studies on isoleucine 2-epimerase from Lactobacillus species have revealed its role in the racemization of l-isoleucine to d-allo-isoleucine and vice versa, offering insights into amino acid racemases and their applications in biochemical research (Mutaguchi et al., 2013).

Environmental and Analytical Studies

- This compound has also found use in environmental studies, particularly in the analysis and understanding of organic contaminants' degradation pathways, as demonstrated in the study of carbendazim (CBZ) fungicide degradation (Temgoua et al., 2021).

Medical and Pharmacological Research

- In medical research, the role of isoleucine, including its derivatives like this compound, has been investigated in various contexts. One study explored its involvement in neuroprotection and the regulation of signaling pathways after cerebral ischemia-reperfusion injury (Yao et al., 2021).

Food Science and Nutrition

- The production and metabolism of d-branched-chain amino acids, including d-allo-isoleucine, by lactic acid bacteria have implications in food science and nutrition. This area of research sheds light on the biological activities of these amino acids in various food systems (Mutaguchi et al., 2018).

Geochronology and Palaeontology

- This compound has been instrumental in geochronological studies, particularly in understanding the racemization reaction of isoleucine as a palaeotemperature indicator. This research provides insights into the dating of fossils and sediments (Bada et al., 1973).

Safety and Hazards

Future Directions

Mechanism of Action

- Voltage-Gated Sodium Channels : Cbz-D-allo-isoleucine inhibits voltage-gated sodium channels, stabilizing hyperexcited neurons. This suppression of excitatory impulses helps prevent seizures .

- Adenosine Reuptake Inhibition : By inhibiting presynaptic reuptake of adenosine, this compound enhances presynaptic inhibitory modulation of excitatory neurotransmitter release (e.g., glutamate). Reduced glutamate activity protects against seizures .

- Antimanic Effects : An inhibitory effect on central dopaminergic and noradrenergic neurotransmission may contribute to this compound’s antimanic effects .

Mode of Action

properties

IUPAC Name |

(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJPFZKBRLFU-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426641 | |

| Record name | Cbz-D-allo-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55723-45-0 | |

| Record name | Cbz-D-allo-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.